
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a tetrahydrothiophene ring, a hydroxy group, and an iminopyridinyl group, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing a thiol and an amine group, followed by oxidation to introduce the sulfone group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the iminopyridinyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Wirkmechanismus
The mechanism by which (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iminopyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(3R,4R)-3-Hydroxy-4-(4-aminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an amine group instead of an imine.
(3R,4R)-3-Hydroxy-4-(4-methylpyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with a methyl group instead of an imine.
Uniqueness: The presence of the iminopyridinyl group in (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide provides unique chemical reactivity and biological interactions compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H12N2O3S |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
(3R,4R)-4-(4-iminopyridin-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C9H12N2O3S/c10-7-1-3-11(4-2-7)8-5-15(13,14)6-9(8)12/h1-4,8-10,12H,5-6H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
NQNPLLJXMKUKGG-IUCAKERBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CS1(=O)=O)O)N2C=CC(=N)C=C2 |
Kanonische SMILES |
C1C(C(CS1(=O)=O)O)N2C=CC(=N)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
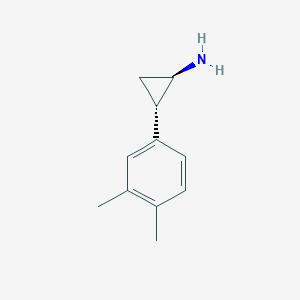
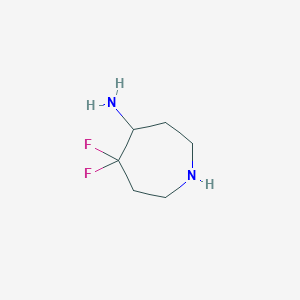
![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)

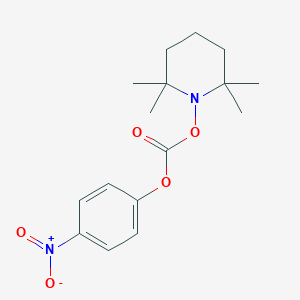
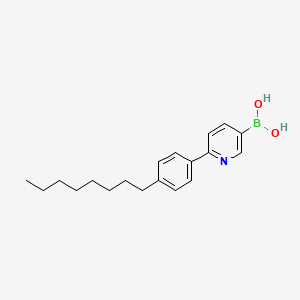
![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)

![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
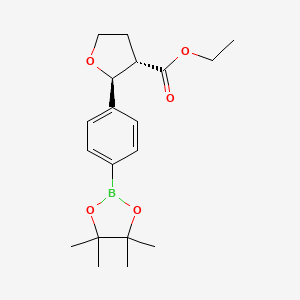

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)

